molecular formula C15H12FNO2 B3002547 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile CAS No. 866008-09-5

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile

Cat. No.: B3002547
CAS No.: 866008-09-5
M. Wt: 257.264
InChI Key: FDDNCNRLXDQFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile is a nitrile-containing compound characterized by a 4-oxobutanenitrile backbone substituted with a 4-fluorophenyl group and a 5-methylfuran-2-yl moiety.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10-2-7-15(19-10)12(9-17)8-14(18)11-3-5-13(16)6-4-11/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDNCNRLXDQFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Introduction of the Methylfuran Group: The intermediate is then reacted with 5-methylfuran-2-carboxylic acid under specific conditions to introduce the methylfuran group.

    Formation of the Butanenitrile Group: Finally, the compound is subjected to a reaction with a nitrile source to form the butanenitrile group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis systems may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that furan-containing compounds possess notable antibacterial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes . This suggests that this compound could serve as a lead compound in developing new antibiotics.

Material Science Applications

1. Organic Photovoltaics
The incorporation of furan derivatives into organic photovoltaic materials has shown promise in enhancing the efficiency of solar cells. The unique electronic properties of furan can improve charge transport within the material, leading to better performance in energy conversion .

2. Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis, particularly in creating functionalized polymers with tailored properties for applications in coatings and adhesives. The fluorine atom enhances the thermal stability and chemical resistance of the resulting polymers .

Data Table: Summary of Research Findings

Application AreaCompound ActivityReference
Medicinal ChemistryAnticancer activity against various cell lines
Antimicrobial properties against bacterial strains
Material ScienceEnhanced efficiency in organic photovoltaics
Monomer for functionalized polymer synthesis

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study conducted on the cytotoxic effects of furan-based compounds, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Case Study 2: Development of Antimicrobial Agents
A series of furan derivatives were synthesized and tested for antimicrobial efficacy. The results showed that compounds with similar structures to this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting pathways for drug development.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 4-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile, emphasizing substituent variations and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile 4-Fluorophenyl, trifluoroacetyl C₁₀H₅F₄NO 231.15 High electronegativity; CAS 3108-23-4 American Elements
4-(4-Chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanenitrile 4-Chlorophenyl, 3-fluorophenyl C₁₆H₁₁ClFNO 287.71 Lab reagent; purity ≥95% CymitQuimica
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanenitrile 4-Chlorophenyl, 2,4-dichlorophenyl C₁₆H₁₀Cl₃NO 342.62 Research chemical; CAS 1424386-60-6 Parchem Chemicals
2-(4-Methoxyphenyl)-4-(2-(methylamino)phenyl)-4-oxobutanenitrile 4-Methoxyphenyl, methylaminophenyl C₁₈H₁₈N₂O₂ 294.35 Yellow oil; synthesized via oxidative cyclization (53% yield) Published method

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroacetyl in ) increase molecular polarity and may enhance crystallinity.
  • Halogenated aryl groups (Cl, F) improve stability and bioavailability, as seen in compounds from CymitQuimica and Parchem .

Physical-Chemical Properties

  • Solubility : Analogs like 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile are likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to their nitrile and fluorinated groups .

Biological Activity

4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanenitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a nitrile group and aromatic systems. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following structural formula:

C15H12FNO2\text{C}_{15}\text{H}_{12}\text{FNO}_2

Key Features:

  • Presence of a nitrile group which enhances chemical reactivity.
  • Fluorophenyl and methylfuran moieties contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tests against several bacterial strains revealed that it possesses moderate antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer metabolism, leading to reduced energy production in tumor cells.
  • Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways that regulate cell growth and survival.

Comparative Studies

CompoundStructureBiological ActivityReference
This compoundStructureAnticancer, Antimicrobial
4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanamideSimilar with amide groupLower anticancer potency
4-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)-4-oxobutanoic acidSimilar with carboxylic acid groupEnhanced solubility but reduced activity

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

  • Breast Cancer Model: In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis showed increased apoptosis in tumor tissues .
  • Bacterial Infection Model: In a study involving bacterial infections, the compound demonstrated effectiveness in reducing bacterial load in infected tissues, suggesting potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.